molecular formula C11H13F3O3 B2812707 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol CAS No. 2225887-15-8

1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol

Cat. No.: B2812707
CAS No.: 2225887-15-8
M. Wt: 250.217
InChI Key: YDZVCRBHIKWKAU-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol (CAS: 2225887-15-8) is a chiral trifluorinated secondary alcohol featuring a 4-methoxybenzyl ether substituent. Its (R)-enantiomer (CAS: 1204344-00-2) is synthesized via nucleophilic epoxide ring-opening of (S)-2-methyloxirane with 4-methoxyphenol under basic conditions (NaH/THF), yielding a 49% isolated product . The compound serves as a key intermediate in synthesizing carbamate derivatives, such as (R)-2,5-dioxopyrrolidin-1-yl (1,1,1-trifluoro-3-((4-methoxybenzyl)oxy)propan-2-yl) carbonate (22), which is further reacted with azetidine derivatives to generate bioactive molecules like compound 18 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methoxybenzyl ether contributes to steric bulk and electronic effects, influencing reactivity and binding interactions.

Properties

IUPAC Name

1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O3/c1-16-9-4-2-8(3-5-9)6-17-7-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZVCRBHIKWKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol typically involves the reaction of 1,1,1-trifluoroacetone with 4-methoxybenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (R)-1,1,1-trifluoro-3-[(4-methoxybenzyl)oxy]propan-2-ol
  • Molecular Formula : C11H13F3O3
  • Molecular Weight : 250.22 g/mol
  • CAS Number : 1204344-00-2
  • Purity : Typically around 98% .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design. The methoxybenzyl ether group serves as a protecting group, allowing selective reactions at other sites on the molecule.

Organic Synthesis

1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol is often used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it versatile for creating complex organic molecules.

Common Reactions Include :

  • Oxidation : The secondary alcohol can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC).
  • Reduction : It can be reduced to the corresponding hydrocarbon using lithium aluminum hydride (LiAlH4).
  • Nucleophilic Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions .

Medicinal Chemistry

The compound's unique properties allow it to be explored for potential therapeutic applications. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their pharmacokinetic profiles.

Case Studies :

  • In studies involving the synthesis of novel drug candidates, compounds similar to this compound have shown promising results in enhancing efficacy against specific targets due to increased metabolic stability and lipophilicity .

Material Science

Due to its fluorinated nature, this compound may also find applications in material science, particularly in creating hydrophobic coatings or materials that require high chemical resistance.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural distinctions and functional group impacts among 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol and analogous compounds:

Compound Name Key Structural Features Functional Group Impact CAS Number Reference
This compound Chiral alcohol, 4-methoxybenzyl ether, trifluoromethyl Enhanced lipophilicity (CF₃), stereospecific reactivity (R-configuration) 2225887-15-8
2-((4-(Trifluoromethyl)benzyl)oxy)propane-1,3-diol Diol, trifluoromethylbenzyl ether Higher polarity (diol), reduced metabolic stability compared to mono-alcohol Not specified
1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)-2-propanone Ketone, 4-methoxy-2-methylphenyl, trifluoromethyl Increased electrophilicity (ketone), altered steric hindrance (2-methyl) 898787-63-8
1,1,1-Trifluoro-3-{[3-(trifluoromethyl)benzyl]-amino}-2-propanol Amine, 3-(trifluoromethyl)benzyl, trifluoromethyl Basic NH group enables salt formation; increased hydrogen bonding potential Not specified
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one Ketone, 4-methoxyphenyl, trifluoromethyl Higher reactivity (ketone vs. alcohol); reduced hydrogen bonding 22102-10-9

Physicochemical and Pharmacological Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to diol derivatives (e.g., 2-((4-(Trifluoromethyl)benzyl)oxy)propane-1,3-diol) .
  • Metabolic Stability: The 4-methoxybenzyl ether in the target compound may slow oxidative metabolism relative to non-ether analogs like 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one .
  • Chirality : The (R)-enantiomer (HA-9670) is distinct from the racemic mixture (HA-6603) in stereospecific applications, such as enzyme inhibition .

Commercial Availability and Purity

  • The target compound and its (R)-enantiomer are available at 95% purity (Combi-Blocks: HA-9670, HA-6603) .
  • In contrast, amine-substituted analogs (e.g., 1,1,1-Trifluoro-3-{[3-(trifluoromethyl)benzyl]-amino}-2-propanol) are sold at higher costs (e.g., $592/500 mg) due to complex synthesis .

Key Research Findings

  • Bioactivity : Derivatives of the target compound, such as carbamate 22, exhibit enhanced binding to azetidine-containing targets, suggesting utility in drug discovery .
  • Stability: The 4-methoxybenzyl group improves thermal stability compared to non-ether analogs, as evidenced by storage conditions in supplier catalogs .

Biological Activity

1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol (CAS: 1204344-00-2) is an organic compound characterized by the presence of both trifluoromethyl and methoxybenzyl groups. Its unique structure imparts distinct chemical properties that have garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C11H13F3O3
  • Molecular Weight : 250.22 g/mol
  • IUPAC Name : (R)-1,1,1-trifluoro-3-[(4-methoxybenzyl)oxy]propan-2-ol
  • Purity : 98% .

The biological activity of this compound is largely attributed to its structural components:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, allowing for better interaction with lipid membranes and proteins. This property can modulate enzyme and receptor activities.
  • Methoxybenzyl Ether Group : Acts as a protecting group that allows selective reactions at other sites on the molecule, potentially increasing its reactivity towards biological targets .

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

Anticancer Activity

Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. For instance, similar structures have demonstrated increased potency against various cancer cell lines by inhibiting specific enzymes involved in tumor growth .

Neurotransmitter Interaction

The trifluoromethyl group has been linked to improved inhibition of serotonin uptake. This suggests potential applications in treating mood disorders or conditions related to serotonin dysregulation .

Study 1: Anticancer Efficacy

A study conducted on a series of trifluoromethyl-containing compounds showed that those with methoxybenzyl ether groups exhibited synergistic effects when combined with standard chemotherapy agents. The research highlighted a significant reduction in cell viability in breast cancer cell lines when treated with combinations including this compound .

Study 2: Neuropharmacology

In investigations focusing on the modulation of neurotransmitter systems, this compound was found to enhance serotonin receptor activity. This effect was quantified using binding assays and indicated potential for developing new antidepressant therapies .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
1,1,1-Trifluoro-2-propanolLacks methoxybenzyl groupLower potency in biological assays
1,1,1-Trifluoro-3-[(4-hydroxybenzyl)oxy]-2-propanolHydroxy group instead of methoxyDifferent reactivity and solubility
4-Methoxybenzyl alcoholSimilar structure but no trifluoromethyl groupLimited biological activity

Q & A

Q. What are the optimized synthetic routes for 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or protection/deprotection strategies for introducing the 4-methoxybenzyloxy group. Key steps include:

  • Etherification: Reacting 1,1,1-trifluoro-2-propanol derivatives with 4-methoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic Optimization: Use of transition metal catalysts (e.g., Pd/C) for hydrogenolysis during protective group removal. Reaction temperature (20–60°C) and solvent polarity significantly impact yield, with aprotic solvents like THF favoring higher purity (≥95%) .
  • Continuous Flow Reactors: Advanced setups improve efficiency by maintaining precise temperature control and reducing side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹⁹F NMR: Identifies trifluoromethyl (-CF₃) chemical shifts (~-70 to -75 ppm) and confirms substitution patterns .
    • ¹H NMR: Resolves methoxy (-OCH₃, δ 3.8 ppm) and benzyloxy (-CH₂O-, δ 4.5–5.0 ppm) protons .
  • HPLC-MS: Quantifies purity (>98%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) and detects molecular ions ([M+H]⁺ at m/z 279.1) .
  • X-ray Crystallography: Resolves stereochemistry and bond angles, critical for confirming enantiomeric purity in chiral derivatives .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies are used to study these interactions?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Fluorogenic Substrates: Measure inhibition of serine hydrolases or cytochrome P450 enzymes via fluorescence quenching .
    • Isothermal Titration Calorimetry (ITC): Quantifies binding affinities (Kd values) by monitoring heat exchange during ligand-enzyme interactions .
  • Molecular Dynamics Simulations: Predict binding modes using software like AutoDock Vina, focusing on hydrogen bonding (via hydroxyl groups) and π-π stacking (benzyl moiety) .

Q. What strategies are employed to resolve enantiomers of this compound, and how is stereochemical purity assessed?

Methodological Answer:

  • Chiral Resolution:
    • Chiral Stationary Phases (CSP): Use HPLC with amylose- or cellulose-based CSPs (e.g., Chiralpak AD-H) to separate (R)- and (S)-enantiomers .
    • Enzymatic Kinetic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures .
  • Circular Dichroism (CD): Confirms enantiomeric excess (ee >99%) by analyzing Cotton effects at 220–250 nm .

Q. How does the compound’s stability under varying pH and temperature conditions affect its utility in long-term biological studies?

Methodological Answer:

  • Accelerated Stability Testing:
    • pH Profiling: Incubate in buffers (pH 2–10) at 37°C for 48 hours; monitor degradation via HPLC. Stability peaks at pH 6–8 due to reduced hydrolysis of the benzyl ether .
    • Thermogravimetric Analysis (TGA): Determines decomposition onset temperature (~180°C), guiding storage conditions (recommended: -20°C under argon) .

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